
4-Deschloro-3-chloro Sibutramine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deschloro-3-chloro Sibutramine Hydrochloride is a chemical compound related to Sibutramine, a well-known serotonin and noradrenaline reuptake inhibitor (SNR). This compound is primarily used in research settings and has been studied for its potential effects on decreasing calorie intake and increasing energy expenditure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deschloro-3-chloro Sibutramine Hydrochloride typically involves multiple steps, including Friedel-Crafts acylation and subsequent reduction reactions. The specific conditions and reagents used can vary, but common steps include:
Friedel-Crafts Acylation: This step involves the acylation of a chlorinated aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane. This can be achieved using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
4-Deschloro-3-chloro Sibutramine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst are commonly used.
Substitution: This involves the replacement of one functional group with another. Halogenation reactions, for example, can be carried out using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
4-Deschloro-3-chloro Sibutramine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter reuptake, particularly serotonin and noradrenaline.
Medicine: Investigated for potential therapeutic applications in weight management and obesity treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
The mechanism of action of 4-Deschloro-3-chloro Sibutramine Hydrochloride involves the inhibition of serotonin and noradrenaline reuptake at neuronal synapses. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and reduce appetite. The compound’s molecular targets include serotonin and noradrenaline transporters, and it affects pathways related to energy expenditure and appetite regulation .
類似化合物との比較
4-Deschloro-3-chloro Sibutramine Hydrochloride is similar to other serotonin and noradrenaline reuptake inhibitors, such as:
Sibutramine: The parent compound, known for its use in weight management.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety disorders.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other similar compounds .
特性
分子式 |
C17H27Cl2N |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
1-[1-(3-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)11-16(19(3)4)17(9-6-10-17)14-7-5-8-15(18)12-14;/h5,7-8,12-13,16H,6,9-11H2,1-4H3;1H |
InChIキー |
HXTFBYZCFRQRRA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


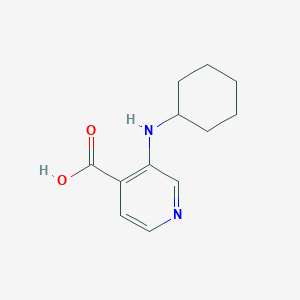
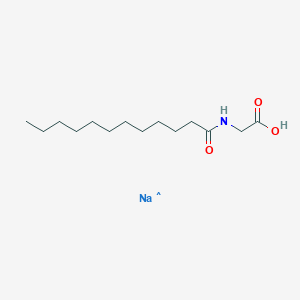
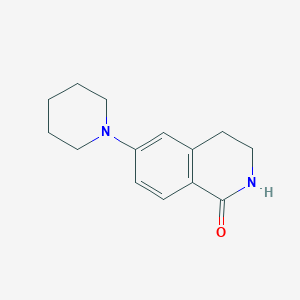
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
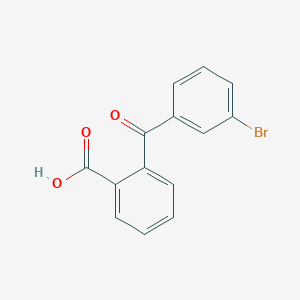


![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
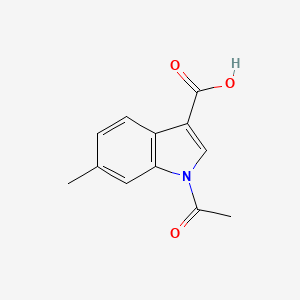
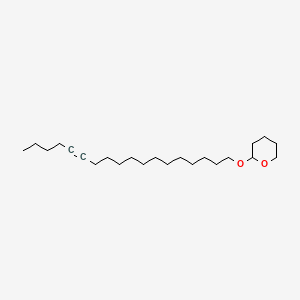
![7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B13863474.png)
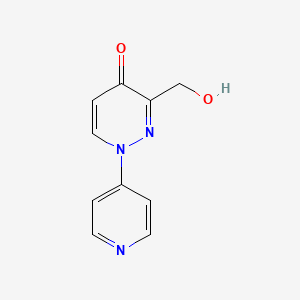
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
